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Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzoic acid

Cat. No.: B1267309

An In-depth Technical Guide to the Solubility of 4-Formyl-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-
Formyl-3-hydroxybenzoic acid, a key intermediate in various synthetic and research
applications. Due to the limited availability of specific quantitative solubility data in publicly
accessible literature, this document focuses on providing a qualitative solubility profile based
on the compound's chemical structure and general solubility principles. Furthermore, it offers
detailed, standardized experimental protocols for researchers to determine precise quantitative
solubility in common laboratory solvents. This guide is intended to be a foundational resource
for scientists and professionals working with 4-Formyl-3-hydroxybenzoic acid, enabling them
to make informed decisions regarding solvent selection for synthesis, purification, and
formulation.

Introduction to 4-Formyl-3-hydroxybenzoic Acid

4-Formyl-3-hydroxybenzoic acid (CAS No: 619-12-5) is an organic compound with the
molecular formula CsHeO4 and a molecular weight of 166.13 g/mol .[1][2] Its structure consists
of a benzoic acid backbone substituted with both a formyl (-CHO) and a hydroxyl (-OH) group.
This trifunctional nature makes it a versatile building block in organic synthesis. It is a solid at
room temperature with a melting point of 235-240 °C.[1]
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Chemical Structure:

The presence of a carboxylic acid, a hydroxyl group, and a formyl group imparts a high degree
of polarity to the molecule and the capacity for hydrogen bonding, which are critical
determinants of its solubility.

Solubility Profile

While specific quantitative solubility data (e.g., in mg/mL or g/100 g) for 4-Formyl-3-
hydroxybenzoic acid in a range of common laboratory solvents is not readily available in the
literature, a qualitative assessment can be made based on the principle of "like dissolves like"
and the polar nature of the molecule. The compound's ability to act as both a hydrogen bond
donor (from the carboxylic acid and hydroxyl groups) and acceptor (from the carbonyl oxygen
of the formyl and carboxylic acid groups) suggests good solubility in polar protic and polar
aprotic solvents. Conversely, it is expected to have limited solubility in nonpolar solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of 4-Formyl-3-
hydroxybenzoic acid in a variety of common laboratory solvents. This information is inferred
from its chemical structure and general principles of organic chemistry.
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Solvent Class

Solvent Name

Predicted Solubility Rationale

The presence of
multiple polar

functional groups

Polar Protic Water Slightly Soluble allows for hydrogen
bonding with water,
but the aromatic ring
limits high solubility.

Methanol is a polar
protic solvent that can
effectively solvate the
Methanol Soluble molecule through
hydrogen bonding. It
has been mentioned
as an effective solvent
for this compound.[3]
Similar to methanol,
ethanol's polarity and
Ethanol Soluble hydrogen bonding
capabilities should
lead to good solubility.
DMSO is a highly
) ) polar aprotic solvent
Dimethyl Sulfoxide
Polar Aprotic Soluble capable of dissolving

(DMSO)

a wide range of polar

organic compounds.

Dimethylformamide

DMF is another highly

polar aprotic solvent

Soluble that should readily
(DMF) )
dissolve 4-Formyl-3-
hydroxybenzoic acid.
Acetone Soluble Acetone's polarity

should allow for the
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dissolution of this

compound.

As a less polar aprotic

solvent, it is expected
Ethyl Acetate Moderately Soluble

to be a moderately

effective solvent.

The polarity of DCM is
low, and it is not

) expected to be a good

N | Dichloromethane Sparinaly Solubl vent f highl
onpolar arin oluble solvent for a hi
p (DCM) paringly g -y

polar compound like
4-Formyl-3-

hydroxybenzoic acid.

Toluene is a nonpolar
aromatic solvent and

Toluene Insoluble is unlikely to dissolve
a polar, hydrogen-

bonding solute.

As a nonpolar
aliphatic solvent,
hexane will not

Hexane Insoluble effectively solvate the
polar functional
groups of the

molecule.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are
necessary. The following protocols describe common laboratory techniques for determining the
solubility of a solid compound in a liquid solvent.[4][5][6]

Gravimetric Method (Shake-Flask)

This method is considered the gold standard for determining equilibrium solubility.
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Methodology:
e Preparation of a Saturated Solution:

o Add an excess amount of 4-Formyl-3-hydroxybenzoic acid to a known volume (e.g., 10
mL) of the selected solvent in a sealed vial or flask. The presence of undissolved solid is
crucial to ensure saturation.

« Equilibration:

o Agitate the mixture at a constant, controlled temperature using a shaker bath or magnetic
stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

e Phase Separation:

o Allow the mixture to stand undisturbed at the same constant temperature for a period to
allow the excess solid to settle.

o Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-
cooled pipette to avoid temperature-induced precipitation. Filter the supernatant through a
syringe filter (e.g., 0.45 um PTFE) to remove any remaining solid particles.

e Solvent Evaporation and Mass Determination:

[¢]

Accurately weigh a clean, dry vial (W1).

[e]

Transfer a precise volume of the clear, saturated solution into the pre-weighed vial.

o

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a
temperature that will not cause decomposition of the solute.

(¢]

Once the solvent is completely removed and the residue is dry, reweigh the vial containing
the solid residue (W2).

e Calculation:

o The solubility (S) is calculated using the following formula: S (mg/mL) = (W2 - W1) / V
Where:
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= W1 = Weight of the empty vial (mg)
» W2 = Weight of the vial with the dried residue (mg)

» V = Volume of the supernatant taken (mL)

High-Performance Liquid Chromatography (HPLC)
Method

This method is useful for lower solubility compounds or when only small amounts of material
are available.

Methodology:

o Preparation of a Saturated Solution and Phase Separation:
o Follow steps 1-3 from the Gravimetric Method.

o Standard Curve Preparation:

o Prepare a series of standard solutions of 4-Formyl-3-hydroxybenzoic acid of known
concentrations in the chosen solvent.

o Inject these standards into an HPLC system and record the peak areas to generate a
standard curve (Concentration vs. Peak Area).

e Sample Analysis:

o Dilute the filtered saturated solution with a known volume of the solvent to bring the
concentration within the range of the standard curve.

o Inject the diluted sample into the HPLC system and record the peak area.
 Calculation:

o Determine the concentration of the diluted sample from the standard curve.
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o Calculate the original concentration in the saturated solution by accounting for the dilution
factor.

Visualizations
Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an
organic compound.
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Caption: General workflow for determining the solubility of a solid compound.
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Conceptual Diagram of Solubility Factors

This diagram shows the key molecular interactions influencing the solubility of 4-Formyl-3-
hydroxybenzoic acid.
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Caption: Key molecular properties influencing solubility in different solvent types.

Safety Information

4-Formyl-3-hydroxybenzoic acid is classified as harmful if swallowed and causes skin and
serious eye irritation.[2][7] It may also cause an allergic skin reaction.[2][7] Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]

Conclusion
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While quantitative solubility data for 4-Formyl-3-hydroxybenzoic acid remains to be
systematically documented, its molecular structure strongly indicates a preference for polar
solvents. This guide provides a qualitative framework for solvent selection and detailed
experimental protocols for researchers to determine precise solubility values tailored to their
specific applications. The provided methodologies will aid in the efficient design of synthetic
routes, purification strategies, and formulation development involving this versatile chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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